chemical structure and physical properties of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
chemical structure and physical properties of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
Whitepaper: Chemical Architecture and Synthetic Methodologies of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
Executive Summary
The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS: 938446-26-5) is a highly functionalized bifunctional building block[1]. By integrating a methyl ketone (acetyl group) and an allylic nitro moiety (3-nitroprop-1-en-2-yl) onto a central benzene core, this molecule serves as a versatile intermediate in medicinal chemistry. Its dual reactivity profile allows for orthogonal functionalization—making it an ideal precursor for the synthesis of complex heterocycles, unnatural amino acids, and targeted covalent inhibitors[2].
Chemical Identity & Physicochemical Profiling
Understanding the physical properties of this compound is critical for designing appropriate isolation and purification workflows. The table below summarizes the core quantitative data associated with the molecule.
| Property | Value |
| IUPAC Name | 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one |
| CAS Registry Number | 938446-26-5[1] |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Yellowish oil to low-melting solid |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O |
| Stability | Sensitive to strong bases (isomerization risk) and reducing agents |
Mechanistic Rationale: The Allylic Nitro Moiety
The synthesis of allylic nitro compounds requires precise kinetic control to prevent the thermodynamically favorable isomerization into conjugated nitroalkenes. The most robust and scalable method for constructing the 3-nitroprop-1-en-2-yl scaffold is the direct iodonitration of an α -methylstyrene derivative, followed by a base-mediated anti-periplanar E2 elimination[3].
Causality in Reaction Design:
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Regioselective Radical Addition: The reaction is initiated by the generation of a nitrogen dioxide radical ( NO2∙ ). This radical selectively attacks the terminal methylene carbon of the alkene. The causality here is thermodynamic: this specific attack generates a highly stabilized, tertiary benzylic radical intermediate, which is subsequently trapped by an iodine radical ( I∙ )[3].
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Base Selection for Elimination: The elimination of hydrogen iodide (HI) must be carefully controlled. Using a strong base (like NaH or DBU) would deprotonate the highly acidic protons adjacent to the nitro group, leading to the migration of the double bond to form a conjugated system. Triethylamine ( Et3N ) is specifically chosen because its mild basicity is perfectly tuned to facilitate the E2 elimination of HI without triggering double-bond isomerization.
Radical addition and elimination mechanism for allylic nitration.
Synthetic Architecture & Protocols
The complete synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is achieved in two primary stages, starting from commercially available 4-bromoacetophenone.
Synthetic workflow for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.
Protocol A: Synthesis of 4-Isopropenylacetophenone (Precursor)
This step establishes the α -methylstyrene architecture required for the subsequent nitration.
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Reaction Setup: In a thoroughly degassed Schlenk flask, combine 4-bromoacetophenone (10.0 mmol), isopropenylboronic acid (12.0 mmol), and potassium carbonate ( K2CO3 , 25.0 mmol) in a biphasic mixture of Toluene/Water (4:1, 50 mL).
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Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.5 mmol) under an argon atmosphere. Heat the mixture to 90 °C for 8 hours.
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Self-Validating Workup: Cool to room temperature and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over Na2SO4 .
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Validation Check: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1) must show the complete disappearance of the starting material ( Rf≈0.3 ) and the emergence of a non-polar UV-active spot ( Rf≈0.6 ).
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Purification: Concentrate under reduced pressure and purify via silica gel chromatography to yield 4-isopropenylacetophenone as a colorless oil.
Protocol B: Iodonitration and Elimination (Target Synthesis)
This protocol utilizes a biphasic radical system to install the allylic nitro group[3].
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Biphasic Solubilization: To a round-bottom flask, add ethyl acetate (50 mL) and water (50 mL). Dissolve 4-isopropenylacetophenone (5.0 mmol) in the organic layer, and sodium nitrite ( NaNO2 , 15.0 mmol) in the aqueous layer.
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Causality: The biphasic system is strictly necessary. It keeps the organic alkene separated from the bulk inorganic salts, allowing the NO2∙ radicals to be generated at the solvent interface, thus preventing rapid dimerization of the radicals.
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Radical Initiation: Cool the mixture to 0 °C. Add Iodine ( I2 , 7.5 mmol) portion-wise. Wrap the flask in aluminum foil to exclude light and stir vigorously for 14 hours.
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Causality: Conducting the reaction in the dark prevents the unwanted photochemical homolysis of the newly formed C-I bonds, which would lead to complex polymeric mixtures.
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Quenching: Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ) until the organic layer turns from deep purple to pale yellow. Extract and dry the organic phase.
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Controlled Elimination: Dissolve the crude iodonitro intermediate in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C. Add triethylamine ( Et3N , 10.0 mmol) dropwise. Stir for 2 hours.
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Validation Check: TLC (Hexanes:EtOAc 4:1) will show the conversion of the intermediate ( Rf≈0.4 ) to the final allylic nitro product ( Rf≈0.5 ).
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Final Isolation: Wash the organic layer with 1M HCl to remove excess amine, dry over Na2SO4 , and purify via flash chromatography to isolate 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.
Advanced Applications in Drug Development
The 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one scaffold is highly prized in drug discovery. The allylic nitro group acts as a potent Michael acceptor, making it an excellent candidate for designing targeted covalent inhibitors (TCIs) that bind to nucleophilic cysteine residues in target proteins. Furthermore, the nitro group can be seamlessly reduced to a primary amine, providing a direct synthetic route to complex benzylamine derivatives and unnatural amino acid precursors[2]. The orthogonal reactivity of the acetyl group allows for further derivatization via reductive amination or aldol condensations without disturbing the allylic nitro functionality.
